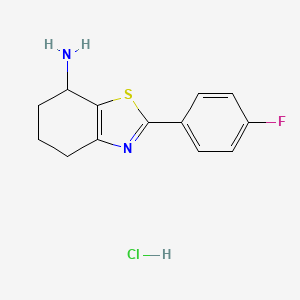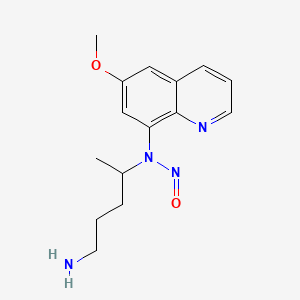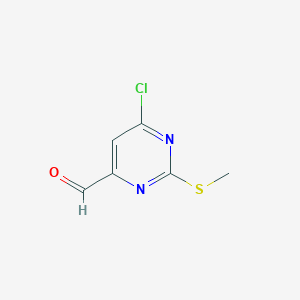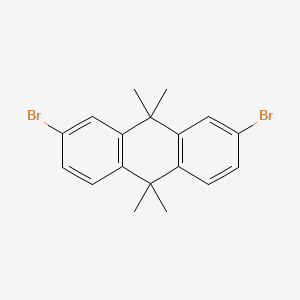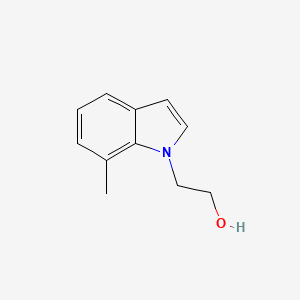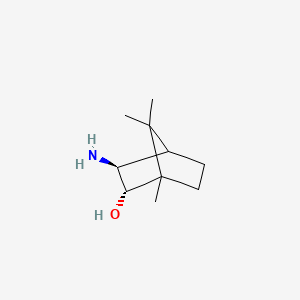
(1R)-3-endo-Aminoborneol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-3-endo-Aminoborneol is a chiral organic compound that belongs to the class of borneol derivatives It is characterized by the presence of an amino group at the endo position of the borneol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-endo-Aminoborneol typically involves the reduction of camphor derivatives. One common method is the reduction of camphor with lithium aluminum hydride (LiAlH4) to produce borneol, followed by the introduction of the amino group through reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of alternative reducing agents that offer higher yields and selectivity. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-3-endo-Aminoborneol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to produce secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R)-3-endo-Aminoborneol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism by which (1R)-3-endo-Aminoborneol exerts its effects is primarily through its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-3-endo-Aminoborneol: The enantiomer of (1R)-3-endo-Aminoborneol, which has similar chemical properties but different biological activity due to its stereochemistry.
Borneol: The parent compound, which lacks the amino group but shares the borneol skeleton.
Camphor: A related compound that serves as a precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the amino group, which imparts distinct reactivity and potential applications in various fields. Its ability to act as a chiral building block and its potential biological activity make it a valuable compound in both academic and industrial research.
Propiedades
Fórmula molecular |
C10H19NO |
|---|---|
Peso molecular |
169.26 g/mol |
Nombre IUPAC |
(2S,3S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C10H19NO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,12H,4-5,11H2,1-3H3/t6?,7-,8+,10?/m0/s1 |
Clave InChI |
MDENRACGWNSYCU-DOPNHTQNSA-N |
SMILES isomérico |
CC1(C2CCC1([C@@H]([C@H]2N)O)C)C |
SMILES canónico |
CC1(C2CCC1(C(C2N)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-Bromo-5-(3-methoxypropyl)-4-methylphenyl]methanol](/img/structure/B13853461.png)
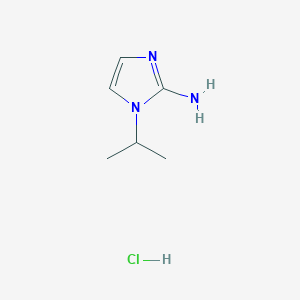
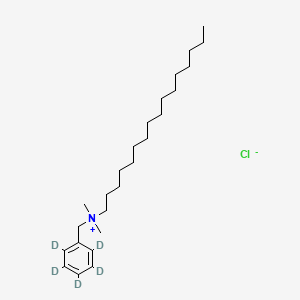
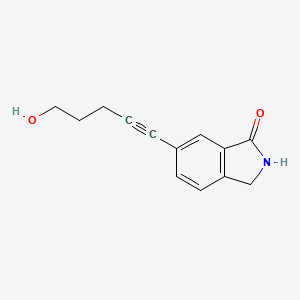
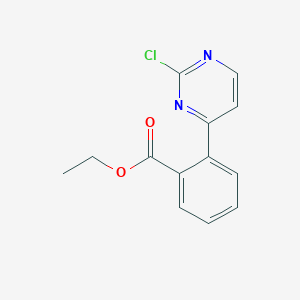

![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)

